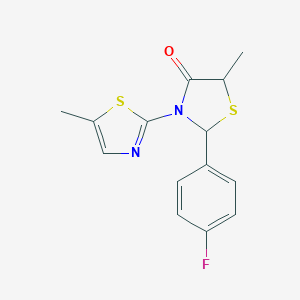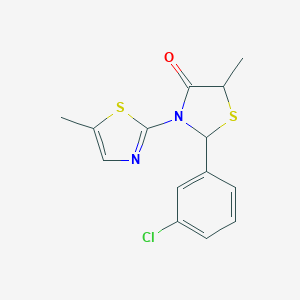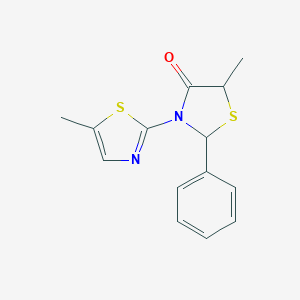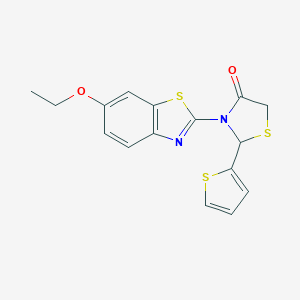![molecular formula C17H16ClN3O2 B277762 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide](/img/structure/B277762.png)
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. This compound is a selective agonist of the cannabinoid receptor 2 (CB2), which is known to have anti-inflammatory and analgesic effects.
Wirkmechanismus
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide is a selective agonist of the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor, which is predominantly expressed in immune cells. Activation of the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor by this compound leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines, which results in an overall anti-inflammatory effect. Additionally, activation of the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor by this compound leads to a decrease in the release of neurotransmitters involved in pain signaling, which results in an analgesic effect.
Biochemical and Physiological Effects
Studies have shown that N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide has several biochemical and physiological effects. This compound has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and increase the production of anti-inflammatory cytokines such as IL-10. Additionally, this compound has been shown to decrease the release of neurotransmitters involved in pain signaling such as substance P and calcitonin gene-related peptide. Studies have also shown that this compound has a low affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide in lab experiments is its selectivity for the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor, which allows for the specific study of the effects of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor activation. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide. One direction is the study of its potential application in the treatment of inflammatory and painful conditions such as arthritis, multiple sclerosis, and neuropathic pain. Another direction is the study of its potential application in the treatment of cancer, as studies have shown that the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor is expressed in cancer cells and that activation of this receptor can lead to cell death. Additionally, future studies could focus on the development of more soluble analogs of this compound to overcome its low solubility in aqueous solutions.
Synthesemethoden
The synthesis of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide involves several steps. The starting material is 2-chloro-5-nitrobenzoic acid, which is reacted with 2-aminopyridine to form 2-chloro-5-(2-pyridyl)nitrobenzene. This intermediate is then reduced to 2-chloro-5-(2-pyridyl)aniline, which is reacted with ethyl 3-methylbutanoate to form N-(2-chloro-5-(2-pyridyl)phenyl)-3-methylbutanamide. This compound is then cyclized using oxalyl chloride and triethylamine to form N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide has been studied for its potential application in the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory and painful conditions such as arthritis, multiple sclerosis, and neuropathic pain.
Eigenschaften
Molekularformel |
C17H16ClN3O2 |
|---|---|
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-10(2)8-15(22)20-13-9-11(5-6-12(13)18)17-21-16-14(23-17)4-3-7-19-16/h3-7,9-10H,8H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
FESIWNZLFZGGTD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)Cl |
Kanonische SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)

![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)


![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)







